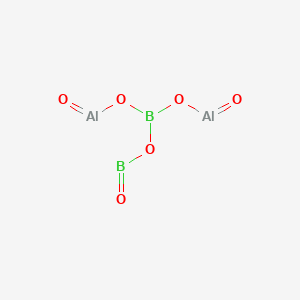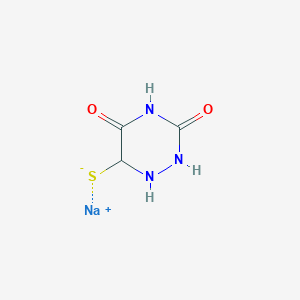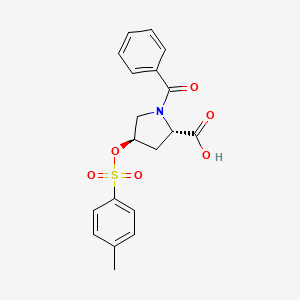![molecular formula C23H17N3O B13821421 N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a hydroxylamine group bonded to a bis(3-phenylpyridin-2-yl)methylidene moiety, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-phenylpyridine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to neutralize the hydrochloric acid byproduct. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce various amines.
科学研究应用
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The aromatic rings may also participate in π-π stacking interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
- N-[pyridazin-3-yl)methylidene]hydroxylamine
- N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine
Uniqueness
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is unique due to its bis(3-phenylpyridin-2-yl)methylidene moiety, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C23H17N3O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C23H17N3O/c27-26-23(21-19(13-7-15-24-21)17-9-3-1-4-10-17)22-20(14-8-16-25-22)18-11-5-2-6-12-18/h1-16,27H |
InChI 键 |
VJFARNMYXFDTQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=NO)C3=C(C=CC=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


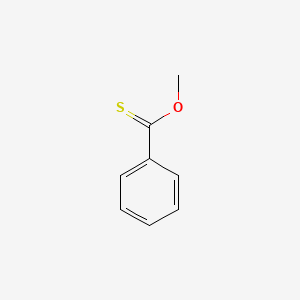

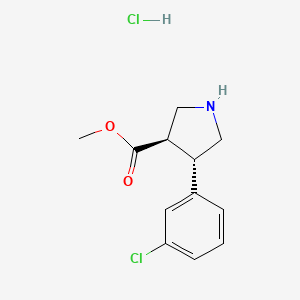
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
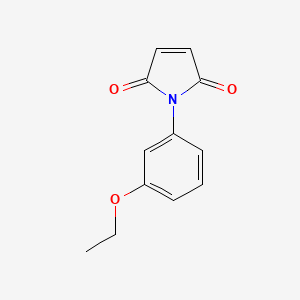
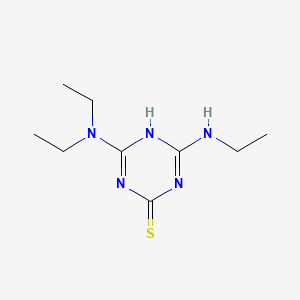
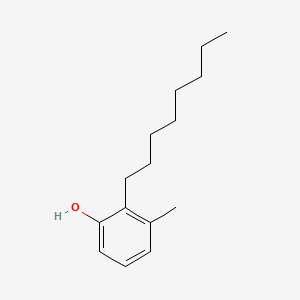

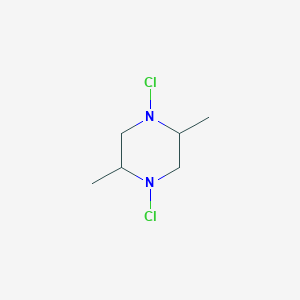
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
